molecular formula C15H23NO4S2 B2748801 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine CAS No. 1795442-33-9

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine

Cat. No.: B2748801
CAS No.: 1795442-33-9
M. Wt: 345.47
InChI Key: SBUPGLOTEUMANQ-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is a pyrrolidine derivative functionalized with two distinct sulfonyl groups: a 4-tert-butylbenzenesulfonyl moiety at position 1 and a methanesulfonyl group at position 3. This compound’s structural complexity arises from the combination of a bulky aromatic sulfonyl group and a smaller alkyl sulfonyl substituent, which collectively influence its physicochemical and biochemical properties.

  • Molecular Formula: C₁₅H₂₃N S₂O₄
  • Molecular Weight: ~345 g/mol (calculated).
  • Key Features: The 4-tert-butylbenzenesulfonyl group contributes steric bulk and hydrophobicity. Pyrrolidine’s five-membered ring provides conformational flexibility for interactions with biological targets.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-15(2,3)12-5-7-13(8-6-12)22(19,20)16-10-9-14(11-16)21(4,17)18/h5-8,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPGLOTEUMANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine typically involves multi-step organic reactions. One common approach is the sulfonylation of a pyrrolidine derivative with tert-butyl and methylsulfonyl groups. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound is compared with structurally related sulfonamide derivatives to highlight differences in molecular weight, substituent effects, and inferred biological activity.

Structural Analogues and Their Properties

Table 1: Comparison of Key Parameters
Compound Name Molecular Weight (g/mol) Substituents Key Inferred Properties
1-(4-tert-Butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine 345 4-tert-butylbenzenesulfonyl, methanesulfonyl High hydrophobicity (tert-butyl), moderate polarity (dual sulfonyl), flexible backbone
1-(4-tert-Butylbenzenesulfonyl)pyrrolidine 267 4-tert-butylbenzenesulfonyl Increased hydrophobicity, reduced polarity compared to bis-sulfonated analog
1,3-Bis(methanesulfonyl)pyrrolidine 227 Two methanesulfonyl groups High polarity, lower steric hindrance, enhanced solubility in polar solvents
4-tert-Butylbenzenesulfonyl chloride (precursor) 232.72 Reactive sulfonyl chloride group mp 78–81°C; used in sulfonamide synthesis
4-tert-Butylbenzoyl chloride (control) 196.67 Acyl chloride group bp 135°C (20 mmHg); distinct reactivity compared to sulfonyl chlorides

Substituent Effects and Functional Implications

A. Steric and Hydrophobic Contributions
  • The 4-tert-butylbenzenesulfonyl group introduces significant steric bulk, which may hinder rotational freedom and influence binding to hydrophobic pockets in enzymes or receptors. This is absent in simpler analogs like 1,3-bis(methanesulfonyl)pyrrolidine.
  • Methanesulfonyl groups are smaller, allowing for better solubility in polar solvents (e.g., DMSO or DMF) compared to bulkier aryl sulfonates.
B. Polarity and Solubility
  • However, the tert-butyl group counterbalances this by increasing hydrophobicity, which may reduce water solubility.
  • Compounds with only methanesulfonyl groups (e.g., 1,3-bis(methanesulfonyl)pyrrolidine) likely exhibit higher solubility in polar aprotic solvents.
C. Reactivity and Stability
  • Sulfonamides (like the target compound) are generally more stable than their sulfonyl chloride precursors (e.g., 4-tert-butylbenzenesulfonyl chloride, mp 78–81°C ), which are highly reactive intermediates.
  • The absence of an acyl group (cf. 4-tert-butylbenzoyl chloride ) eliminates esterification or amidation pathways, focusing reactivity on sulfonamide-specific interactions.

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrrolidine ring substituted with sulfonyl groups. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine may exhibit its biological effects through various mechanisms:

  • TRPV1 Receptor Antagonism : Similar compounds have been shown to act as antagonists of the TRPV1 receptor, which is involved in pain and inflammatory responses. For example, analogues that contain similar sulfonyl moieties have demonstrated significant antagonistic activity against capsaicin-induced activation of TRPV1 receptors in vitro .
  • Enzyme Inhibition : The sulfonamide functional group is known to interact with various enzymes, potentially inhibiting their activity. This could be relevant in the context of diseases where enzyme overactivity contributes to pathology.

Antinociceptive Effects

Research has indicated that compounds structurally related to 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine may possess antinociceptive properties. Studies involving similar sulfonamide derivatives have demonstrated their ability to reduce pain responses in animal models, suggesting potential therapeutic applications in pain management.

Antimicrobial Activity

The compound's biological profile may also include antimicrobial properties. Research on related compounds has shown effectiveness against various bacterial strains, indicating that the structural features of sulfonamides can contribute to antimicrobial efficacy.

Case Studies and Research Findings

Several studies provide insight into the biological activities associated with similar compounds:

  • Study on TRPV1 Antagonists : A series of N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues were investigated for their TRPV1 antagonistic properties. Compounds with specific substitutions exhibited potent inhibition with Ki values as low as 39.2 nM .
  • Antimicrobial Studies : A study evaluated the antimicrobial activity of novel piperazine derivatives, finding that certain sulfonamide-containing structures displayed significant inhibition against pathogenic bacteria. This suggests that 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine could have similar applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/Ki (nM)Reference
N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thioureaTRPV1 Antagonism39.2
1-[bis(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazineAntimicrobialNot specified
3-Methanesulfonyl derivativesAntinociceptiveNot specified

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-methanesulfonylpyrrolidine be optimized for higher yield and purity?

  • Methodological Answer : Multi-step synthesis involving sulfonylation of pyrrolidine derivatives is recommended. Use palladium catalysts for selective sulfonyl group introduction, as demonstrated in palladium-catalyzed alkenylsulfonyl fluoride reactions . Solvents like dimethylformamide (DMF) or pyridine can minimize side reactions, while purification via column chromatography or recrystallization ensures high purity . Optimize reaction times and stoichiometric ratios (e.g., 5.0 equiv. of nucleophiles like pyrrolidine) to enhance yield .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and 31P NMR^{31}\text{P NMR} (if phosphorylated intermediates are present) for backbone analysis . Confirm molecular weight via ESI-MS or HRMS, and use IR spectroscopy to validate sulfonyl (SO2-\text{SO}_2-) and tert-butyl groups. For diastereomers or rotamers, employ dynamic NMR or low-temperature studies to resolve splitting patterns .

Q. How can a robust HPLC method be developed for quantifying this compound in mixtures?

  • Methodological Answer : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to improve peak resolution . Select a C18 column with UV detection at 210–260 nm (suitable for sulfonyl chromophores). Validate system suitability with retention time reproducibility (2% RSD\leq 2\% \text{ RSD}) and theoretical plates (2000\geq 2000) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonyl group introduction during synthesis?

  • Methodological Answer : Study reaction intermediates via in-situ 19F NMR^{19}\text{F NMR} (if fluorinated reagents are used) or isotopic labeling (e.g., 34S^{34}\text{S}) to track sulfonation pathways . Computational modeling (DFT) can predict transition states and electronic effects of tert-butyl and methanesulfonyl groups on pyrrolidine reactivity.

Q. How does the compound’s stability vary under physiological pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 25–40°C. Monitor degradation via HPLC and identify byproducts using LC-MS. For example, acidic conditions may hydrolyze sulfonamides, while methanesulfonyl groups are resistant to oxidation .

Q. What in silico strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against proteins with sulfonyl-binding pockets (e.g., carbonic anhydrase). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities. Use PubChem’s 3D conformer data (InChI Key: JYOPAUPKXFQZPE-UHFFFAOYSA-N) for docking inputs .

Q. How can structural modifications enhance the compound’s bioactivity while retaining solubility?

  • Methodological Answer : Introduce polar substituents (e.g., hydroxyl, carboxyl) on the pyrrolidine ring via post-synthetic modifications. Assess solubility in PBS and logP values via shake-flask methods. Compare bioactivity (e.g., enzyme inhibition IC50_{50}) of derivatives using assays from thiazolidinone-based analogs .

Data Contradictions and Validation

  • Synthetic Yield Variability : reports 42–69% yields for similar pyrrolidine derivatives, influenced by steric hindrance from tert-butyl groups. Validate reproducibility by adjusting reaction scales and catalyst loading .
  • Chromatographic Purity : Discrepancies in mobile phase composition (e.g., methanol ratios) may affect retention times. Cross-validate methods with orthogonal techniques like capillary electrophoresis .

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